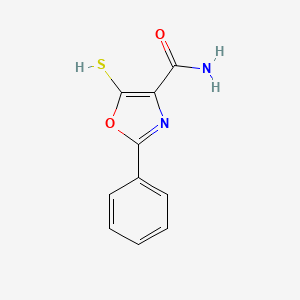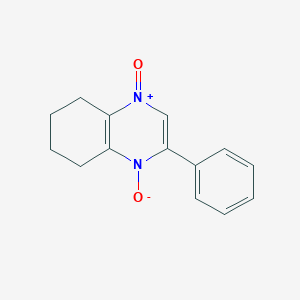![molecular formula C12H16N2O4 B5112123 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol](/img/structure/B5112123.png)
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol, also known as NPE, is a chemical compound that has been extensively studied in the field of scientific research. It is a synthetic compound that has been synthesized using various methods. NPE has been found to have numerous biochemical and physiological effects, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol is not fully understood, but it has been found to interact with various cellular targets. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has also been found to inhibit the activation of hepatic stellate cells, which are involved in the development of liver fibrosis. Additionally, 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been found to have numerous biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has also been found to reduce the levels of oxidative stress markers and pro-inflammatory cytokines. Additionally, 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been found to reduce liver fibrosis and improve liver function.
Avantages Et Limitations Des Expériences En Laboratoire
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has several advantages for lab experiments, including its relatively low cost and ease of synthesis. It has also been found to have low toxicity and good stability. However, 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has some limitations, including its limited solubility in water and its potential to interact with other cellular targets.
Orientations Futures
For the study of 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol include the development of new drugs based on 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol and the study of its mechanisms of action and potential use in the treatment of other diseases.
Méthodes De Synthèse
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol is synthesized using various methods, including the reaction between 2-(2-chloroethoxy)phenol and 5-nitro-2-pyrrolidine. The reaction takes place in the presence of a base such as sodium hydroxide, and the product is purified using chromatography. Other methods of synthesis include the reaction between 2-(2-hydroxyethoxy)phenol and 5-nitro-2-pyrrolidine and the reaction between 2-(2-bromoethoxy)phenol and 5-nitro-2-pyrrolidine.
Applications De Recherche Scientifique
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been extensively studied in scientific research and has been found to have numerous applications. It has been used as a starting material for the synthesis of other compounds, and it has been found to have antitumor activity. 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has also been used in the treatment of liver fibrosis, and it has been found to have anti-inflammatory and antioxidant properties. Additionally, 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been used in the development of new drugs and has been studied for its potential use in the treatment of various diseases.
Propriétés
IUPAC Name |
2-(5-nitro-2-pyrrolidin-1-ylphenoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-7-8-18-12-9-10(14(16)17)3-4-11(12)13-5-1-2-6-13/h3-4,9,15H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTPLWMBLKGHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5322531 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5112041.png)
![3-(4-chlorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5112044.png)

![3-fluoro-2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5112067.png)
![1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5112083.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5112095.png)

![1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine](/img/structure/B5112103.png)
![2-ethoxy-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5112105.png)


![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(3,4,5-trimethoxybenzyl)amine](/img/structure/B5112126.png)